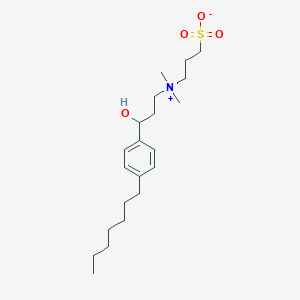
3-(4-Heptyl)phenyl-3-hydroxypropyl)dimethylammoniopropanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Heptyl)phenyl-3-hydroxypropyl)dimethylammoniopropanesulfonate is a zwitterionic detergent known for its unique structure, which includes a hydrophilic head and a hydrophobic tail connected through a linker region. This compound is particularly effective in sample preparation from plant membranes and is widely used in various scientific applications .
Vorbereitungsmethoden
The synthesis of 3-(4-Heptyl)phenyl-3-hydroxypropyl)dimethylammoniopropanesulfonate involves several steps. The general synthetic route includes the following steps:
Formation of the Phenyl Ring: The phenyl ring is functionalized with a heptyl group at the para position.
Hydroxypropylation: The phenyl ring is then reacted with a hydroxypropyl group.
Quaternization: The hydroxypropyl group is quaternized with dimethylamine.
Sulfonation: Finally, the compound is sulfonated to introduce the sulfonate group.
Industrial production methods typically involve optimizing these steps to ensure high yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product .
Analyse Chemischer Reaktionen
3-(4-Heptyl)phenyl-3-hydroxypropyl)dimethylammoniopropanesulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-(4-Heptyl)phenyl-3-hydroxypropyl)dimethylammoniopropanesulfonate has a wide range of scientific research applications:
Chemistry: Used as a detergent in various chemical reactions and processes.
Biology: Effective in protein extraction from plant membranes and other biological samples.
Medicine: Utilized in the preparation of pharmaceutical formulations.
Industry: Employed in the production of various industrial products due to its unique properties
Wirkmechanismus
The mechanism of action of 3-(4-Heptyl)phenyl-3-hydroxypropyl)dimethylammoniopropanesulfonate involves its ability to interact with both hydrophilic and hydrophobic molecules. The hydrophilic head interacts with water and other polar molecules, while the hydrophobic tail interacts with non-polar molecules. This dual interaction allows the compound to effectively solubilize and extract proteins and other molecules from complex mixtures .
Vergleich Mit ähnlichen Verbindungen
3-(4-Heptyl)phenyl-3-hydroxypropyl)dimethylammoniopropanesulfonate is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
CHAPS: Another zwitterionic detergent used in protein extraction.
Triton X-100: A non-ionic detergent used in various applications.
SDS (Sodium Dodecyl Sulfate): An anionic detergent widely used in protein denaturation and electrophoresis.
Compared to these compounds, this compound offers enhanced solubility and extraction efficiency, making it particularly useful in proteomics and other advanced applications .
Eigenschaften
Molekularformel |
C21H37NO4S |
|---|---|
Molekulargewicht |
399.6 g/mol |
IUPAC-Name |
3-[[3-(4-heptylphenyl)-3-hydroxypropyl]-dimethylazaniumyl]propane-1-sulfonate |
InChI |
InChI=1S/C21H37NO4S/c1-4-5-6-7-8-10-19-11-13-20(14-12-19)21(23)15-17-22(2,3)16-9-18-27(24,25)26/h11-14,21,23H,4-10,15-18H2,1-3H3 |
InChI-Schlüssel |
FUPYROAFYPQUSH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1=CC=C(C=C1)C(CC[N+](C)(C)CCCS(=O)(=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


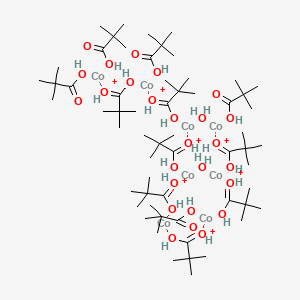

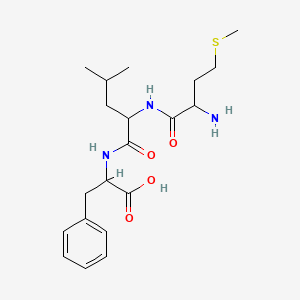
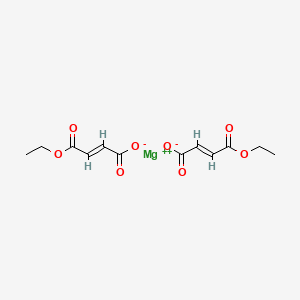



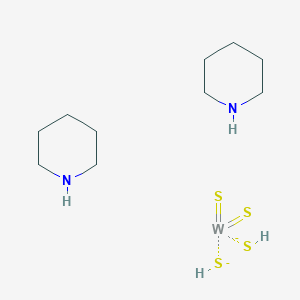


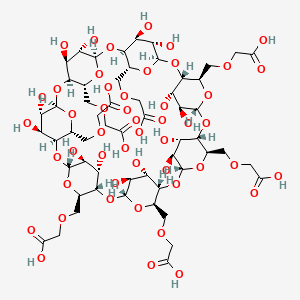
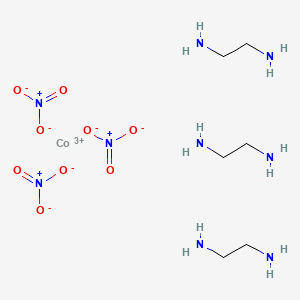

![(S)-N-Butyl-1-[(S)-2-((E)-2-hydroxybenzylideneamino)-3-methylbutanoyl]pyrrolidine-2-carboxamide](/img/structure/B12059259.png)
